molecular formula C14H23NaO B12665848 Sodium p-octylphenolate CAS No. 78899-79-3

Sodium p-octylphenolate

Cat. No.: B12665848
CAS No.: 78899-79-3
M. Wt: 230.32 g/mol
InChI Key: ZVBIRTCFHMKNEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Perspectives on Nucleophilic Phenoxide Reactivity

The understanding of phenoxide reactivity is foundational to modern organic chemistry, with key discoveries dating back to the 19th century. Phenoxides, including sodium p-octylphenolate, are strong nucleophiles, a property that was elucidated through seminal synthetic reactions. wikipedia.org

Two historic reactions are particularly important in this context:

Williamson Ether Synthesis (1850): Developed by Alexander Williamson, this reaction was crucial in proving the structure of ethers and remains a versatile method for their synthesis. chemeurope.comwikipedia.orgbritannica.com The reaction typically involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. numberanalytics.comnumberanalytics.com The mechanism is a classic Sₙ2 reaction, where the alkoxide (or phenoxide) ion attacks the electrophilic carbon of the alkyl halide, displacing the halide. wikipedia.orgnumberanalytics.com The synthesis can be used to prepare both symmetrical and asymmetrical ethers and is widely applied in laboratory and industrial settings. chemeurope.comwikipedia.org The use of phenoxides, such as sodium phenolate (B1203915), allows for the synthesis of alkyl aryl ethers. wikipedia.org

General Reaction: C₆H₅ONa + R-X → C₆H₅OR + NaX

Kolbe-Schmitt Reaction (1860, 1885): First discovered by Hermann Kolbe in 1860 and later improved by Rudolf Schmitt in 1885, this reaction involves the carboxylation of a phenoxide. numberanalytics.comnumberanalytics.com In this process, sodium phenoxide is heated with carbon dioxide under pressure, and the resulting product is acidified to yield an aromatic hydroxy acid, most famously salicylic (B10762653) acid from phenol (B47542). wikipedia.orggeeksforgeeks.org The reaction proceeds via the nucleophilic addition of the sodium phenoxide to carbon dioxide. numberanalytics.comwikipedia.org The phenoxide ion is more reactive toward electrophilic aromatic substitution than phenol itself, enabling the reaction with a weak electrophile like CO₂. geeksforgeeks.org The Kolbe-Schmitt reaction is a cornerstone in the industrial synthesis of salicylic acid and its derivatives. numberanalytics.com

These reactions established the dual nucleophilic nature of the phenoxide ion. It can act as an oxygen nucleophile (as in the Williamson ether synthesis) or as a carbon nucleophile where the aromatic ring attacks an electrophile (as in the Kolbe-Schmitt reaction). wikipedia.orgchemeurope.com The preferred pathway often depends on reaction conditions and the nature of the electrophile. chemeurope.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

78899-79-3

Molecular Formula

C14H23NaO

Molecular Weight

230.32 g/mol

IUPAC Name

sodium;hydride;4-octylphenol

InChI

InChI=1S/C14H22O.Na.H/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13;;/h9-12,15H,2-8H2,1H3;;/q;+1;-1

InChI Key

ZVBIRTCFHMKNEA-UHFFFAOYSA-N

Canonical SMILES

[H-].CCCCCCCCC1=CC=C(C=C1)O.[Na+]

Related CAS

1806-26-4 (Parent)

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Chemical Synthesis Routes to p-Octylphenol

The industrial production of p-octylphenol predominantly relies on the acid-catalyzed alkylation of phenol (B47542) with an octyl-containing olefin. The choice of the alkylating agent, typically 1-octene (B94956) or isomers of diisobutylene, and the catalyst system significantly influences the selectivity towards the desired para-substituted product.

One of the primary methods involves the Friedel-Crafts alkylation of phenol with 1-octene. prepchem.com This reaction is often catalyzed by solid acid catalysts to circumvent the environmental and corrosion issues associated with traditional homogeneous catalysts. Zeolites, such as H-beta, H-mordenite, and H-USY, have been extensively studied for this purpose. prepchem.com The reaction typically yields a mixture of monoalkylated products, including various isomers of octylphenol (B599344) and phenyl octyl ether. prepchem.com The reaction conditions, such as temperature, reactant mole ratio, and catalyst type, are optimized to maximize the yield of the desired p-octylphenol.

Another widely employed route utilizes diisobutylene as the alkylating agent. hexiechem.com This process is also catalyzed by acid catalysts, with cation exchange resins being a common choice. hexiechem.com This method offers high yields of p-tert-octylphenol, with purities often exceeding 98% after purification. hexiechem.com The reaction is typically carried out at elevated temperatures.

Natural clays, such as bentonite, have also been explored as cost-effective and environmentally benign catalysts for the alkylation of phenol with 2-octanol (B43104) to produce octylphenol. mdpi.com These catalysts, after acid treatment or pillaring, show good conversion and selectivity towards octylphenol. mdpi.com

Table 1: Comparison of Catalytic Systems for the Synthesis of p-Octylphenol

Alkylating AgentCatalystTemperature (°C)PressureKey FindingsReference
1-OcteneZeolites (H-beta, H-mordenite, H-USY)~150-Yields a spectrum of monoalkylated products. Catalyst activity: H-beta > H-USY > H-mordenite. prepchem.com
DiisobutyleneCation Exchange Resin80-Yields mainly p-tert-octylphenol with >87% yield and >98% purity after distillation. hexiechem.com
2-OctanolNatural Clays (acid-treated/pillared bentonite)180AtmosphericIncreased catalyst acidity correlates with higher phenol conversion and selectivity to octylphenol. mdpi.com

Methods for Derivatization to Sodium p-Octylphenolate

The conversion of p-octylphenol to its sodium salt, this compound, is a straightforward acid-base reaction. The phenolic proton of p-octylphenol is acidic and readily reacts with a strong sodium base to form the corresponding phenoxide salt and water.

The most common and industrially viable method for this derivatization is the reaction of p-octylphenol with sodium hydroxide. The reaction is typically carried out in a suitable solvent, and the resulting this compound can be isolated or, more commonly, used in situ for subsequent reactions. The formation of the phenoxide increases the nucleophilicity of the oxygen atom, making it a potent intermediate for further functionalization.

Preparation of Functionalized Derivatives Utilizing this compound

The enhanced nucleophilicity of the phenoxide ion in this compound makes it a valuable precursor for the synthesis of various functionalized derivatives. Two key reaction types that leverage this reactivity are ethoxylation and carboxylation.

A significant industrial application of p-octylphenol is in the production of octylphenol polyoxyethylene ethers, which are non-ionic surfactants. chuanhechem.cngoogle.com This synthesis is achieved through the reaction of p-octylphenol with ethylene (B1197577) oxide. chuanhechem.cn This reaction is typically base-catalyzed, with the in-situ formation of this compound initiating the polymerization of ethylene oxide chains onto the phenolic oxygen. The length of the polyoxyethylene chain can be controlled by the stoichiometry of the reactants.

Table 2: Functionalized Derivatives from this compound

Derivative ClassReaction TypeReagentsKey Product FeaturesPotential Applications
Polyoxyethylene EthersEthoxylationEthylene Oxide, NaOH (catalyst)Non-ionic surfactants with varying chain lengths.Detergents, emulsifiers, wetting agents.
Hydroxybenzoic AcidsCarboxylation (Kolbe-Schmitt)Carbon Dioxide, NaOH, followed by acidCarboxylic acid functional group introduced onto the aromatic ring.Chemical intermediates, potential for pharmaceutical and dye synthesis.

Mechanistic Investigations of Chemical Reactivity and Catalysis

Nucleophilic Character and Reaction Pathways

The phenolate (B1203915) anion of sodium p-octylphenolate serves as a potent nucleophile, engaging in substitution reactions with various electrophilic substrates, particularly esters. The reactivity of phenolate anions is a subject of extensive study, providing insights into fundamental reaction mechanisms. rsc.org

The reaction of phenolate ions, such as p-octylphenolate, with phosphoryl esters represents a key model for understanding phosphoryl group transfer, a fundamental process in biology. frontiersin.org Kinetic studies involving the reaction of various substituted phenolate ions with phosphoryl esters like 2,4-dinitrophenyl diphenyl phosphate (B84403) have been conducted to probe the nature of these reactions. rsc.org

The reactivity of the phenolate anion is directly related to its basicity, often quantified by the pKa of the corresponding phenol (B47542). A common method to correlate reactivity with basicity is through a Brønsted-type plot, which relates the logarithm of the rate constant (log k) to the pKa. For the reaction of substituted phenolate ions with 2,4-dinitrophenyl diphenyl phosphate in a methanol/water solution, a Brønsted exponent (βnuc) of 0.12 was determined. rsc.org This low value suggests a transition state with only a small degree of bond formation between the nucleophilic oxygen and the phosphorus center. rsc.org

Similarly, studies on the reaction of phenolates with p-nitrophenyl acetate (B1210297) in ethanol (B145695) show that the phenolate anion is the primary reactive species, competing with the ethoxide anion from solvolysis. rsc.org The second-order rate constants for these reactions correlate with the pKa values of the phenols, yielding a Brønsted β value of 0.57. rsc.org This higher value indicates a more significant development of positive charge on the phenolic oxygen in the transition state compared to the phosphoryl transfer reaction. rsc.org

Table 1: Brønsted β values for Phenolate Reactions with Esters

Ester Substrate Solvent Brønsted β (βnuc) Reference
2,4-Dinitrophenyl diphenyl phosphate Methanol/Water 0.12 rsc.org

This table illustrates the sensitivity of the reaction rate to the basicity of the phenolate nucleophile for different ester substrates.

Phosphoryl transfer reactions can proceed through a spectrum of mechanisms, generally categorized as associative, concerted, or dissociative. nih.govsquarespace.com An associative mechanism involves a pentavalent phosphorane intermediate, while a dissociative mechanism proceeds through a transient metaphosphate intermediate. squarespace.comnih.gov The concerted (SN2-type) mechanism involves a single transition state where the nucleophile-phosphorus bond forms simultaneously as the phosphorus-leaving group bond breaks. nih.govlibretexts.org

Kinetic data provide crucial information about the structure of the transition state. nih.gov For the reaction of phenolate ions with 2,4-dinitrophenyl diphenyl phosphate, the low Brønsted exponent of 0.12, along with a Leffler α value of 0.09 for P–O bond formation, suggests a dissociative, 'open' transition state. rsc.org This indicates that in the transition state, the bond to the leaving group is substantially broken, while the bond to the incoming phenolate nucleophile is only weakly formed. rsc.org The transition state is described as having significant phosphorylium ion character, resembling a dissociative-like SN1 mechanism more than a classic SN2 mechanism. rsc.org

The geometry of the transition state is typically trigonal bipyramidal, with the incoming nucleophile and the departing leaving group occupying the apical positions. libretexts.orgscispace.com This geometry is a key feature of concerted SN2-type phosphoryl transfer reactions. libretexts.org However, the degree of bond formation and breakage can vary, leading to a continuum of transition states between the purely associative and purely dissociative extremes. nih.gov

Several factors govern the rate of nucleophilic displacement reactions involving phenolate ions like this compound. These include the nature of the nucleophile, the substrate and leaving group, and the solvent. lumenlearning.comlibretexts.org

Nucleophile Strength: The nucleophilicity of a phenolate is primarily determined by its basicity (pKa). A higher pKa corresponds to a more basic and generally stronger nucleophile. rsc.org However, factors like charge, electronegativity, and resonance stabilization also play a role. lumenlearning.com A negative charge enhances nucleophilicity. lumenlearning.com

Substrate and Leaving Group: The structure of the electrophile (the ester) is critical. Steric hindrance at the reaction center can slow down the reaction rate, particularly for SN2-type mechanisms. libretexts.org The quality of the leaving group is also paramount; weaker bases make better leaving groups, accelerating the reaction. libretexts.orglibretexts.org For instance, p-nitrophenolate is a better leaving group than phenolate.

Solvent Effects: The choice of solvent can significantly impact reaction rates. Protic solvents (e.g., water, alcohols) can solvate the nucleophile through hydrogen bonding, effectively "caging" it and reducing its reactivity. libretexts.org This effect is particularly pronounced for smaller, more charge-dense nucleophiles. Polar aprotic solvents are often preferred for SN2 reactions as they solvate the accompanying cation but leave the nucleophile relatively free and reactive. lumenlearning.com Desolvation of the ground state and stabilization of the transition state can lead to dramatic rate accelerations. For example, the hydrolysis of p-nitrophenyl phosphate dianion is over a million times faster in acetonitrile (B52724) with a small amount of water compared to pure water. frontiersin.org

Supramolecular Assembly and Micellar Catalysis

This compound is a surfactant, a molecule with a hydrophilic head (the phenolate group) and a hydrophobic tail (the octyl group). In aqueous solutions, above a certain concentration, these molecules self-assemble into aggregates called micelles. wikipedia.org This behavior is fundamental to its role in micellar catalysis.

In aqueous solutions, surfactants like this compound exist as individual molecules (monomers) at low concentrations. As the concentration increases, it reaches a point known as the critical micelle concentration (CMC), where the monomers begin to aggregate into micelles. wikipedia.org This process is driven by the hydrophobic effect—the tendency of the hydrophobic octyl tails to minimize contact with water by clustering together, leaving the hydrophilic phenolate heads exposed to the aqueous environment. nih.gov

The resulting aggregates are typically spherical anionic micelles. mdpi.com The core of the micelle is composed of the hydrophobic alkyl chains, creating a nonpolar, oil-like microenvironment, while the surface is composed of the negatively charged phenolate head groups and their associated sodium counterions. nih.gov The CMC is a key characteristic of a surfactant and is influenced by factors such as temperature, pressure, and the presence of electrolytes. wikipedia.orgresearchgate.net The addition of salts (electrolytes) to a solution of an anionic surfactant generally lowers the CMC. put.ac.ir This is because the added cations shield the electrostatic repulsion between the anionic head groups on the micelle surface, making it easier for micelles to form. put.ac.ir

The structure of these micelles can be investigated using techniques like small-angle neutron scattering (SANS), which can provide information on their shape, size, and aggregation number (the average number of surfactant molecules per micelle). mdpi.com

Table 2: Critical Micelle Concentrations (CMC) of Representative Anionic Surfactants

Surfactant CMC (mol/L in water at 25°C) Reference
Sodium Dodecyl Sulfate (B86663) (SDS) 8 x 10⁻³ wikipedia.org
Sodium Octyl Sulfate 0.13 wikipedia.org
Sodium Decanoate 8.6 x 10⁻² nih.gov

This table provides context for the CMC values of common anionic surfactants, which are influenced by the length of the hydrophobic tail.

The formation of micelles creates unique microenvironments that can significantly alter the rates of chemical reactions, a phenomenon known as micellar catalysis. ajol.info Anionic micelles, such as those formed by this compound, can catalyze reactions like the hydrolysis of phosphate esters. acs.org

The catalytic effect arises from several factors:

Concentration Effect: Micelles can incorporate both the substrate and the nucleophile, effectively increasing their local concentrations within the small volume of the micellar phase, leading to a higher probability of collision and reaction.

Medium Effect: The microenvironment of the micelle is different from the bulk aqueous solution. The micellar core is nonpolar, while the surface (the Stern layer) is highly charged and has a lower dielectric constant than water. This can stabilize transition states differently than the bulk solvent, leading to rate enhancement. For example, the rate of hydrolysis of aryl trifluoroacetates is catalyzed in the presence of sodium dodecylsulfate (SDS) micelles. ajol.info

Electrostatic Interactions: For reactions involving charged species, the charged surface of the micelle can play a crucial role. Anionic micelles can attract and concentrate cationic reactants near the surface while repelling anionic reactants from the micellar environment. This electrostatic stabilization or destabilization of reactants and transition states can profoundly affect reaction rates. researchgate.net

The efficiency of micellar catalysis often shows a maximum at a certain surfactant concentration, typically well above the CMC, after which the rate may level off or even decrease due to dilution of the reactants among a larger number of micelles. researchgate.net

Influence of Solvent Composition on Micelle Formation and Reactivity

The formation of micelles by ionic surfactants such as this compound is a solvent-dependent phenomenon driven by the hydrophobic effect. The composition of the solvent medium significantly influences the critical micelle concentration (CMC), micelle structure, and the reactivity of the system.

Research Findings:

The aggregation of surfactants is highly sensitive to the properties of the solvent. In aqueous solutions, the hydrophobic alkyl tails of the surfactant molecules avoid contact with water by forming a nonpolar core, which is the primary driving force for micellization. However, the introduction of organic co-solvents, such as alcohols, can alter the solvent's polarity and structure, thereby affecting micelle formation. scispace.com

Effect of Co-solvents: The addition of a co-solvent like ethanol to an aqueous solution of an ionic surfactant typically increases the CMC. scispace.com This occurs because the co-solvent makes the bulk solvent medium less polar, increasing the solubility of the surfactant monomers and reducing the "hydrophobic push" for them to aggregate. scispace.comscholarsresearchlibrary.com Breaking the structure of water with ethanol molecules can facilitate interaction between the surfactant's hydrophobic tail and the organic solvent's hydrophobic part. This solvation of the surfactant monomers delays their aggregation into micelles. scispace.com

Reactivity in Micellar Systems: The reactivity of chemical species can be significantly altered in micellar solutions compared to bulk solvents. Micelles act as nanoreactors, concentrating reactants within their small volume, which can lead to reaction acceleration. nih.govmdpi.com The strong polarity gradient between the hydrophilic micellar surface and the hydrophobic core allows for the solubilization of both polar and nonpolar reagents. nih.gov The specific composition of the solvent and the presence of co-solvents can modify the structure and flexibility of the micellar interface, thereby influencing the rates and selectivity of reactions occurring within this microenvironment. nih.gov

Table 1: Effect of Solvent Composition on Critical Micelle Concentration (CMC) of Anionic Surfactants (General Trends)

Solvent CompositionEffect on Solvent PolarityImpact on Surfactant Monomer SolubilityConsequence for CMC
Pure WaterHighLowBaseline
Addition of EthanolDecreasesIncreasesIncreases
Addition of FormamideIncreasesDecreasesDecreases
Addition of Inorganic SaltIncreases ionic strengthDecreases (salting out)Decreases

This table illustrates general principles observed for ionic surfactants; specific values for this compound may vary.

Role of Ion Association and Counterions in Micellar Systems

In aqueous solutions of ionic surfactants like this compound, the behavior of the system is governed not only by the surfactant anion (p-octylphenolate) but also critically by its counterion (Na⁺). The association between the anionic head groups at the micelle surface and the positively charged counterions is fundamental to the stability and properties of the micelles.

Research Findings:

The formation of an ionic micelle involves a balance between the attractive hydrophobic interactions of the alkyl tails and the electrostatic repulsion between the charged phenolate head groups. nih.gov Counterions play a crucial role in mitigating these repulsive forces.

Triggering Micellization: The process of micellization can be conceptualized as being triggered by the formation of ionic groupings between surfactant molecules and free counterions. acs.org According to this model, these ion pairs are the fundamental building blocks of the larger micellar aggregates. acs.org The critical distance for ion pair formation, as described by Bjerrum's correlation, is a relevant factor, suggesting that when surfactant and counterion are in close enough proximity (e.g., within the Stern layer), they should associate. acs.org

Effect of Added Salt: The addition of an electrolyte with a common counterion (e.g., NaCl) to a solution of this compound increases the concentration of counterions in the bulk solution. This promotes more extensive counterion binding at the micelle surface, which further screens the electrostatic repulsion between head groups. nih.gov Consequently, the addition of salt typically leads to a decrease in the CMC and can induce changes in micelle morphology, such as a transition from smaller, spherical micelles to larger, cylindrical ones. rsc.orgnih.gov

Catalytic Mechanisms in Polymerization and Material Synthesis

Trimerization Catalysis in Isocyanate Polymerization

This compound belongs to the class of anionic catalysts, which are highly effective in promoting the cyclotrimerization of isocyanates. This reaction produces thermally stable 1,3,5-triazine-2,4,6-trione rings, commonly known as isocyanurates.

Research Findings:

The catalytic activity of this compound stems from the nucleophilicity of the phenolate anion. The mechanism for the trimerization of isocyanates by anionic catalysts like phenolates is generally accepted to be a stepwise anionic process.

Initiation: The catalytic cycle begins with the nucleophilic attack of the p-octylphenolate anion on the electrophilic carbonyl carbon of an isocyanate molecule. This forms an unstable adduct.

Propagation: This newly formed anionic intermediate then attacks a second isocyanate molecule, and the resulting dimer attacks a third.

Ring Closure: After the addition of the third isocyanate molecule, the complex undergoes an intramolecular rearrangement to form the stable, six-membered isocyanurate ring, regenerating the phenolate catalyst, which can then initiate another cycle.

Anionic catalysts such as alkali metal phenolates, carboxylates, and alkoxides are known to be more efficient for isocyanurate formation than many other types of catalysts, like common tertiary amines. rsc.org The catalytic activity within this class generally follows the order: quaternary ammonium (B1175870) salts > organic acid salts ≫ tertiary amines. researchgate.net

Role in Polyurethane and Polyisocyanurate Formation

This compound serves as a crucial catalyst in the production of rigid foams, specifically in formulations for polyisocyanurate (PIR) foams. PIR foams are a class of polyurethane (PU) materials distinguished by their superior thermal stability and fire resistance, properties imparted by the high concentration of isocyanurate structures in the polymer matrix. google.com

Research Findings:

In the manufacturing of PU/PIR foams, a complex set of reactions occurs simultaneously. These include the urethane-forming reaction (gelling) between isocyanates and polyols, and the urea-forming reaction (blowing) between isocyanates and water. The trimerization reaction, catalyzed by agents like this compound, creates the isocyanurate cross-links.

Catalyst Selectivity: The choice of catalyst is critical to balancing these reactions and achieving the desired foam properties. While tertiary amines are often used to catalyze the gelling and blowing reactions, catalysts like potassium acetate, potassium octoate, and other alkali metal phenolates are specifically employed as trimerization catalysts. google.comgoogle.comlohtragon.com These catalysts selectively and efficiently promote the formation of isocyanurate rings from the excess isocyanate present in the formulation. lohtragon.comlohtragon.com

PIR Foam Properties: The incorporation of isocyanurate rings into the polymer backbone significantly enhances the thermal stability and flame retardancy of the resulting foam. google.com The rigid, heterocyclic isocyanurate structure is more resistant to thermal degradation than the linear urethane (B1682113) linkages. Therefore, catalysts like this compound are essential for producing high-index PIR foams used in demanding insulation applications in construction and refrigeration. lohtragon.com

Kinetic Aspects of Polymerization Processes Mediated by this compound

The kinetics of polyurethane and polyisocyanurate formation are profoundly influenced by the type of catalyst used. Anionic catalysts, including this compound, exhibit distinct kinetic profiles that favor the trimerization reaction.

Research Findings:

Rate Constants: For anionic catalysts such as phenolates, the rate constants for allophanate (B1242929) formation (k₂) and isocyanurate formation (k₃) are significantly greater than the rate constant for the initial carbamate (B1207046) (urethane) formation (k₁). rsc.org The relationship is typically k₁ < k₂ ≈ k₃. rsc.org This kinetic behavior explains why these catalysts are so effective at producing isocyanurate-rich polymers, as any initially formed urethane is quickly converted, and the direct trimerization proceeds rapidly.

Activation Energy: Trimerization catalysts like potassium formate, another alkali metal salt, generally require low activation energy to initiate the process. lohtragon.com This allows for processing at lower temperatures and can lead to faster production rates, making the manufacturing process more efficient. lohtragon.com While specific activation energy values for this compound are not readily available, its classification as a highly active anionic catalyst suggests a similarly low activation barrier for the trimerization it mediates.

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Mechanistic Elucidation (e.g., UV-Vis Spectroscopy in Kinetic Studies)

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and accessible technique for studying the kinetics of chemical reactions in solution. The methodology is predicated on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a chromophoric species and its concentration. By monitoring the change in absorbance at a wavelength specific to a reactant or product over time, one can derive crucial kinetic parameters such as the reaction rate, rate constant, and reaction order.

In the context of Sodium p-octylphenolate, the phenolate (B1203915) group acts as a chromophore, absorbing UV light. Any reaction that modifies this part of the molecule, such as electrophilic substitution on the aromatic ring or reactions involving the phenolate oxygen, will alter its electronic structure and, consequently, its UV-Vis absorption spectrum. This change provides a real-time window into the reaction's progress.

Kinetic Study Workflow:

Spectrum Acquisition: A full UV-Vis spectrum (e.g., 200-400 nm) of the initial reaction mixture is recorded to identify the wavelength of maximum absorbance (λmax) for the reactant (e.g., this compound) or a key product.

Time-Based Monitoring: The spectrophotometer is set to a kinetic mode, measuring the absorbance at the chosen λmax at regular time intervals.

Data Analysis: The absorbance-versus-time data is collected. This data can then be converted to concentration-versus-time data. By plotting functions of concentration (e.g., ln[A] for first-order or 1/[A] for second-order) against time, the order of the reaction with respect to that species can be determined from the linearity of the plot. thermofisher.com

For instance, in a hypothetical reaction where this compound is consumed, a decrease in its characteristic absorbance would be observed. The rate of this decrease is directly proportional to the rate of the reaction. This approach has been widely used to study the kinetics of reactions involving similar phenolic compounds, such as the reduction of p-nitrophenol, where the disappearance of the p-nitrophenolate ion's strong absorption at 400 nm is monitored. researchgate.net Similarly, the kinetics of reactions like the hydrolysis of certain dyes are followed by observing the disappearance of their color, which corresponds to a decrease in absorbance in the visible region. youtube.com

Table 1: Application of UV-Vis Spectroscopy in a Hypothetical Kinetic Study

Time (s)Absorbance at λmaxConcentration (M)ln(Concentration)
01.2000.0100-4.605
600.9840.0082-4.804
1200.8070.0067-5.003
1800.6620.0055-5.202
2400.5430.0045-5.401
3000.4450.0037-5.600

This interactive table presents hypothetical data for a first-order reaction. Plotting ln(Concentration) vs. Time would yield a straight line, the slope of which is the negative of the rate constant (-k).

By systematically varying the initial concentrations of other reactants and observing the effect on the reaction rate, a complete rate law can be established, offering deep insights into the reaction mechanism.

Chromatographic Approaches for Reaction Monitoring and Product Analysis

Chromatographic techniques are indispensable for separating, identifying, and quantifying the components of a complex mixture, making them ideal for monitoring the progress of a reaction and analyzing its final product distribution. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods for this compound and its related reaction products.

High-Performance Liquid Chromatography (HPLC): HPLC is particularly well-suited for analyzing this compound due to the compound's polarity and low volatility. In a typical reaction monitoring scenario, small aliquots are withdrawn from the reaction vessel at various time points, the reaction is quenched, and the samples are analyzed by HPLC.

A common setup would involve a reversed-phase column (e.g., C18 or C8) where a nonpolar stationary phase is used with a polar mobile phase. mdpi.comresearchgate.net this compound, having both a polar phenolate head and a nonpolar octyl tail, can be effectively separated from other reactants, intermediates, and products. Detection is often achieved using a UV detector set to a wavelength where the aromatic ring absorbs, or a Diode Array Detector (DAD) which can acquire a full spectrum for each peak, aiding in identification. mdpi.comnih.gov By integrating the peak area of the reactant and products at each time point, a quantitative profile of the reaction's progress can be constructed.

Gas Chromatography (GC): GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis is challenging. However, GC becomes a powerful tool after a derivatization step. researchgate.net The polar hydroxyl/phenolate group can be converted into a less polar, more volatile ether or ester. For example, a silylation or acetylation reaction can be performed on the sample aliquots. researchgate.net

Once derivatized, the p-octylphenol derivative can be analyzed, often using a GC system coupled with a Mass Spectrometer (GC-MS). nih.govthermofisher.com This provides not only retention time data for quantification but also mass spectra that allow for the unambiguous identification of reaction products by comparing them to spectral libraries or by interpreting their fragmentation patterns.

Table 2: Typical Chromatographic Conditions for Alkylphenol Analysis

ParameterHPLC Method Example mdpi.comnih.govGC Method Example (after derivatization) researchgate.netthermofisher.com
Technique Reversed-Phase HPLCGas Chromatography-Mass Spectrometry (GC-MS)
Column Octadecylsilyl (C18), 5 µm particle sizeVF-5ms or similar nonpolar capillary column
Mobile Phase/Carrier Gas Acetonitrile (B52724)/Water gradientHelium
Detector Diode Array Detector (DAD) or UV Detector (278 nm)Mass Spectrometer (MS)
Sample Preparation Direct injection after dilution/quenchingExtraction followed by derivatization (e.g., acetylation)

Electrochemical Techniques for Solution Behavior Analysis

Electrochemical techniques, such as cyclic voltammetry (CV), can provide valuable information about the redox properties of this compound in solution. These methods investigate the oxidation and reduction of a species by measuring the current response to a changing applied potential.

For this compound, the phenolate group is susceptible to oxidation. By sweeping the potential at an inert working electrode (e.g., glassy carbon or platinum), one can observe an anodic (oxidation) peak corresponding to the removal of an electron from the phenolate. The potential at which this peak occurs is indicative of how easily the compound is oxidized. The shape and characteristics of the voltammetric wave can reveal information about the stability of the resulting radical species and the reversibility of the electron transfer process.

Studies on similar phenolic compounds have shown that the oxidation process can be complex, often involving the formation of phenoxy radicals that may subsequently polymerize or undergo other reactions, leading to electrode surface fouling. mdpi.com The presence of the long, nonpolar octyl chain in this compound could influence its electrochemical behavior in several ways:

Solubility and Adsorption: The amphiphilic nature of the molecule may cause it to adsorb onto the electrode surface, which would alter the observed voltammetric response compared to a simple phenol (B47542).

Electron Transfer Kinetics: The alkyl chain might sterically hinder the approach of the phenolate group to the electrode surface, potentially affecting the rate of electron transfer.

By conducting voltammetric experiments under various conditions (e.g., different solvents, pH levels, scan rates), it is possible to probe the mechanism of oxidation, determine diffusion coefficients, and understand how the compound interacts with charged interfaces. This information is crucial for applications where the compound might be exposed to oxidative environments or used in electrochemical systems.

Applications in Chemical Transformations and Materials Science

Employed as a Reactive Intermediate in Organic Synthesis

The primary role of sodium p-octylphenolate in organic synthesis is to serve as a source of the p-octylphenolate anion, a powerful nucleophile. This anion is a reactive intermediate, a transient species that is formed during a chemical reaction and reacts further to produce the final product. The high electron density on the oxygen atom makes it highly reactive towards a variety of electrophilic compounds.

This reactivity is harnessed in several key synthetic transformations, most notably in the formation of ether and ester linkages.

Williamson Ether Synthesis: In this classic reaction, the p-octylphenolate anion displaces a halide or other suitable leaving group from an alkyl halide to form an aryl ether. This reaction is fundamental for introducing the p-octylphenoxy moiety into more complex molecules.

Esterification: The anion readily reacts with acyl chlorides or acid anhydrides to form corresponding esters. This process is utilized in the synthesis of specialty chemicals and functional molecules where the p-octylphenyl ester group imparts specific properties.

The course of these reactions is often dependent on the specific conditions, such as solvent and temperature, which can be optimized to favor the desired product and minimize side reactions.

Table 1: Nucleophilic Reactions of p-Octylphenolate Anion
Reaction TypeElectrophileProduct ClassGeneral Reaction Scheme
Williamson Ether SynthesisAlkyl Halide (R-X)Aryl EtherC₈H₁₇-C₆H₄-O⁻Na⁺ + R-X → C₈H₁₇-C₆H₄-O-R + NaX
EsterificationAcyl Chloride (R-COCl)Aryl EsterC₈H₁₇-C₆H₄-O⁻Na⁺ + R-COCl → C₈H₁₇-C₆H₄-O-CO-R + NaCl

Functional Role as a Catalyst in Industrial Polymer Production

Alkali metal phenoxides, including sodium salts of alkylated phenols like this compound, serve important catalytic and initiating functions in the industrial production of various polymers. google.comnih.govgoogle.com Their basicity and nucleophilicity enable them to initiate or accelerate polymerization reactions.

Epoxy Resins: In the manufacturing of high-molecular-weight epoxy resins, phenoxides are used as catalysts in the "advancement" reaction. google.comyoutube.com This process involves the reaction of a lower-molecular-weight epoxy resin, such as the diglycidyl ether of bisphenol A, with a dihydric phenol (B47542) like bisphenol A itself. The phenoxide catalyzes the opening of the epoxide ring, allowing for chain extension and the formation of linear polymers with increased molecular weight and specific physical properties. google.com

Polycarbonates: Sodium phenolates can be used as transesterification catalysts in non-phosgene routes for polycarbonate production. google.comacs.org In these processes, a diaryl carbonate (like diphenyl carbonate) reacts with an aromatic diol (like bisphenol A) to form the polycarbonate. The phenolate (B1203915) facilitates the exchange of the ester and alcohol groups, driving the polymerization forward. google.com

Ring-Opening Polymerization: Sodium aryloxides have been demonstrated to be effective initiators for the ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce polyesters like polylactide (PLA). nih.gov The phenoxide anion attacks the cyclic monomer, initiating the polymerization process that leads to the formation of the polymer chain. nih.gov

Table 2: Catalytic Roles of Sodium Alkylphenolates in Polymerization
Polymer TypeProcessRole of PhenolateKey Monomers
Epoxy ResinsAdvancement ReactionCatalystBisphenol A, Diglycidyl ether of bisphenol A
PolycarbonatesMelt TransesterificationCatalystBisphenol A, Diphenyl Carbonate
Polyesters (e.g., PLA)Ring-Opening Polymerization (ROP)InitiatorLactide

Modifications of Reaction Environments for Enhanced Chemical Processes

This compound is particularly adept at modifying reaction environments to improve efficiency, especially in systems involving multiple, immiscible phases. This capability is primarily due to its amphiphilic nature, possessing a polar, water-soluble phenoxide head and a nonpolar, oil-soluble octyl tail. This structure allows it to function within the framework of phase-transfer catalysis (PTC). wikipedia.org

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.org The phase-transfer catalyst facilitates the transport of a reactant from one phase into the other, where the reaction can then occur at a much faster rate. wikipedia.orgresearchgate.net

In a typical PTC system, an ionic reactant like this compound is dissolved in the aqueous phase, while the substrate (e.g., an alkyl halide) is in an organic solvent. researchgate.net A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can exchange its anion for the p-octylphenolate anion. wikipedia.org The resulting ion pair is sufficiently lipophilic to migrate into the organic phase, where the now-solubilized and highly reactive phenolate anion can react with the substrate. researchgate.net

The structure of this compound itself contributes to this effect. The long octyl group increases its solubility in the organic phase compared to unsubstituted sodium phenoxide, enhancing its ability to interact at the phase interface and participate in the reaction. This modification of the reaction environment leads to several benefits:

Increased reaction rates. researchgate.net

Higher yields and cleaner reactions.

Milder reaction conditions (e.g., lower temperatures). researchgate.net

Elimination of the need for expensive, anhydrous, or polar aprotic solvents.

Table 3: Role of this compound in Phase-Transfer Catalysis
ComponentPhase LocationFunction
This compoundAqueous PhaseNucleophilic reactant (p-octylphenolate anion)
Organic Substrate (e.g., Alkyl Halide)Organic PhaseElectrophilic reactant
Phase-Transfer Catalyst (e.g., Q⁺X⁻)Interface / Both PhasesTransports phenolate anion into the organic phase as a Q⁺[O-Ar]⁻ ion pair

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For the p-octylphenolate anion, the electronic structure is characterized by the delocalization of the negative charge from the oxygen atom into the aromatic ring. This delocalization stabilizes the anion and influences its reactivity.

Studies on phenol (B47542) and substituted phenols reveal that the phenolate (B1203915) anion is susceptible to electrophilic attack, not only at the oxygen but also at the ortho and para positions of the aromatic ring due to the increased electron density at these sites. The p-octyl group, being an electron-donating group, is expected to further enhance the electron density of the aromatic ring, thereby increasing its reactivity towards electrophiles.

DescriptorCalculated Value (Illustrative)Implication for Reactivity
HOMO Energy-2.5 eVHigher HOMO energy indicates greater ease of donating electrons to an electrophile.
LUMO Energy1.8 eVLower LUMO energy suggests a higher affinity for accepting electrons from a nucleophile.
Mulliken Charge on Oxygen-0.8 eThe high negative charge on the oxygen atom makes it a primary site for electrophilic attack.
Mulliken Charge on para-Carbon-0.2 eThe negative charge on the para-carbon indicates a secondary site for electrophilic attack.

Molecular Dynamics Simulations of Micellar Systems and Solvation Effects

Sodium p-octylphenolate is an anionic surfactant and is expected to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). Molecular dynamics (MD) simulations are a powerful tool to study the self-assembly of surfactants into micelles and to understand the solvation of the individual ions.

MD simulations of analogous anionic surfactants, such as sodium octyl sulfate (B86663) and sodium dodecyl sulfate, have provided detailed insights into the structure and dynamics of micelles. scielo.br These studies show that the hydrophobic alkyl chains aggregate to form the core of the micelle, minimizing their contact with water, while the hydrophilic head groups (the phenolate group in this case) are exposed to the aqueous environment. The sodium counterions are typically found in the vicinity of the negatively charged head groups.

The solvation of the p-octylphenolate anion in water is characterized by the hydrophobic hydration of the octyl chain and the hydrophilic hydration of the phenolate head group. MD simulations can quantify the number of water molecules in the hydration shell of the anion and the dynamics of these water molecules. Table 2 summarizes typical parameters obtained from MD simulations of similar-sized anionic surfactants.

ParameterTypical Value from Simulations of Analogous SurfactantsSignificance
Aggregation Number (Nagg)30 - 60The number of surfactant molecules in a single micelle.
Radius of Gyration (Rg) of Micelle1.5 - 2.5 nmA measure of the size of the micelle.
Solvent Accessible Surface Area (SASA) of Alkyl Chain in MicelleReduced by >80% compared to monomerIndicates the shielding of the hydrophobic tail from water upon micellization.
Coordination Number of Na+ around Phenolate Oxygen2 - 4The average number of sodium ions in the first solvation shell of the phenolate head group.

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling of reaction mechanisms provides a detailed understanding of the pathways and energy barriers involved in chemical reactions. For the p-octylphenolate anion, reactions of interest include electrophilic substitution on the aromatic ring and oxidation of the phenolate group.

Computational studies on the reactions of phenol and phenoxy radicals offer valuable insights into the probable reaction mechanisms for p-octylphenolate. rsc.orgresearchgate.net For instance, the reaction of a phenolate with an electrophile is expected to proceed through a transition state where the electrophile is coordinated to either the oxygen atom or a carbon atom of the aromatic ring. The relative energies of these transition states determine the regioselectivity of the reaction.

The oxidation of the phenolate to a phenoxy radical is a key step in many degradation and polymerization processes. Theoretical calculations can determine the bond dissociation energy of the O-H bond in the corresponding p-octylphenol, which is related to the ease of radical formation. The subsequent reactions of the p-octylphenoxy radical, such as dimerization or further oxidation, can also be modeled to understand the degradation pathways. Table 3 presents illustrative activation energies for key reaction steps involving the phenolate moiety, derived from studies on simpler phenolic compounds. nih.gov

Reaction TypeIllustrative Calculated Activation Energy (kcal/mol)Significance
Electrophilic attack at the para-position of phenolate15 - 25A lower activation energy indicates a faster reaction rate at this position.
O-H bond dissociation in phenol (to form phenoxy radical)80 - 90This high energy indicates that radical formation requires significant energy input. nih.gov
Dimerization of phenoxy radicals5 - 10The low activation energy suggests that once formed, phenoxy radicals can readily dimerize.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Pathways for Sodium p-Octylphenolate Derivatives

The synthesis of alkylphenols, the precursors to this compound, is a well-established industrial process. Traditionally, this involves the alkylation of phenol (B47542) with octene or 2-octanol (B43104), often employing acid catalysts. mdpi.com However, contemporary research is shifting towards more sustainable and efficient synthetic routes. One area of investigation is the use of solid acid catalysts, such as Fe₂O₃·SO₄²⁻, for the alkylation of phenol with long-chain alcohols. researchgate.net These catalysts offer advantages in terms of reusability and reduced environmental impact compared to traditional homogeneous catalysts. researchgate.net

The preparation of sodium phenoxide salts, in general, is straightforward, typically involving the reaction of the corresponding phenol with a sodium base like sodium hydroxide. researchgate.net Future research into the synthesis of this compound derivatives is likely to focus on introducing additional functional groups to the aromatic ring or the alkyl chain. Such modifications could be designed to tune the electronic and steric properties of the molecule, potentially leading to derivatives with enhanced catalytic activity or novel material properties. Strategies for such derivatizations could include electrophilic aromatic substitution reactions to introduce groups onto the phenol ring or transformations of the octyl chain.

Exploration of Untapped Catalytic Potentials in Organic and Polymer Chemistry

While specific catalytic applications of this compound are not extensively documented, the broader class of sodium phenoxides has shown promise as catalysts in organic synthesis. For instance, sodium phenoxide, in combination with phosphine (B1218219) oxides, has been demonstrated to be a highly effective Lewis base catalyst for the Mukaiyama aldol (B89426) reaction, facilitating the formation of carbon-carbon bonds under mild conditions. organic-chemistry.org This suggests that this compound, with its long alkyl chain, could potentially act as a phase-transfer catalyst or exhibit unique solubility properties that could be advantageous in certain reaction systems.

In the realm of polymer chemistry, metal alkoxides and phenoxides are known to be active initiators for ring-opening polymerization of cyclic esters and ethers. The specific structure of the phenoxide can influence the rate and selectivity of the polymerization. The bulky p-octyl group in this compound could potentially influence the stereochemistry of the resulting polymers. Future research may explore the use of this compound as a catalyst or co-catalyst in polymerization reactions, such as the synthesis of polyesters or polycarbonates. The lipophilic nature of the octyl group might also be leveraged in emulsion polymerization processes. chemicalbook.com

Interdisciplinary Approaches for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms involving this compound is crucial for the rational design of new catalysts and processes. Interdisciplinary approaches that combine experimental and computational methods are becoming increasingly powerful in elucidating complex reaction pathways. For example, kinetic studies can provide valuable data on reaction rates and the influence of various parameters on catalytic activity.

Spectroscopic techniques, such as in-situ infrared or NMR spectroscopy, can be employed to identify and characterize reaction intermediates, providing direct insight into the catalytic cycle. Computational chemistry, using methods like density functional theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states. While specific mechanistic studies on this compound are currently limited, future research in this area could draw parallels from studies on other sodium phenoxide-catalyzed reactions. A deeper mechanistic understanding will be instrumental in optimizing reaction conditions and expanding the synthetic utility of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Sodium p-octylphenolate, and how can researchers validate purity and structural integrity?

  • Methodological Answer : Synthesis typically involves neutralizing p-octylphenol with sodium hydroxide under controlled pH and temperature. Validation requires techniques like nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight verification. Cross-referencing with peer-reviewed protocols (e.g., Journal of Organic Chemistry) ensures reproducibility .

Q. Which analytical techniques are recommended for characterizing this compound’s physicochemical properties?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : UV-Vis for electronic transitions, FTIR for functional groups.
  • Chromatography : Reverse-phase HPLC for solubility and stability analysis.
  • Thermal Analysis : Differential scanning calorimetry (DSC) for melting points.
    Calibration against certified reference materials and adherence to ISO/IEC 17025 guidelines enhance reliability .

Q. How can researchers design experiments to assess this compound’s stability under varying environmental conditions?

  • Methodological Answer : Use accelerated stability testing (e.g., ICH Q1A guidelines) with controlled variables (temperature, humidity, light). Monitor degradation via HPLC and compare kinetic models (zero-order vs. first-order) to predict shelf life. Include negative controls to isolate degradation pathways .

Advanced Research Questions

Q. How can contradictions in reported toxicity data for this compound be systematically resolved?

  • Methodological Answer : Apply systematic review frameworks (PRISMA or Cochrane guidelines) to aggregate studies. Use meta-analysis to quantify heterogeneity via statistics. Stratify data by experimental models (in vitro vs. in vivo), exposure durations, and endpoints. Sensitivity analysis identifies outlier studies, while subgroup analysis explores confounding variables (e.g., pH-dependent speciation) .

Q. What frameworks guide the design of mechanistic studies on this compound’s interactions with biological membranes?

  • Methodological Answer : Utilize the PICOT framework :

  • Population : Lipid bilayer models (e.g., phosphatidylcholine vesicles).
  • Intervention : this compound concentration gradients.
  • Comparison : Baseline membrane integrity (measured via fluorescent probes).
  • Outcome : Changes in membrane fluidity (quantified by fluorescence anisotropy).
  • Time : Time-lapse microscopy for real-time dynamics.
    Align with FINER criteria (Feasible, Novel, Ethical) to ensure translational relevance .

Q. How should researchers design longitudinal studies to evaluate this compound’s environmental persistence in aquatic ecosystems?

  • Methodological Answer : Implement mesocosm experiments with controlled ecosystems. Measure bioaccumulation factors (BAFs) in aquatic organisms (e.g., Daphnia magna) using LC-MS/MS. Apply fugacity models to predict partitioning behavior. Validate with field data from EPA monitoring databases, adjusting for seasonal variability .

Methodological Guidance for Data Synthesis

Q. What strategies are effective for integrating heterogeneous data on this compound’s catalytic applications?

  • Methodological Answer : Use systematic mapping to categorize studies by reaction type (e.g., esterification, oxidation) and catalyst supports (e.g., zeolites, polymers). Employ text-mining tools (VOSviewer) to visualize keyword co-occurrence networks. Critical appraisal via ROBIS tool assesses bias in experimental designs .

Q. How can researchers ensure reproducibility in studies measuring this compound’s surfactant properties?

  • Methodological Answer : Standardize protocols for critical micelle concentration (CMC) determination using tensiometry or conductivity. Publish raw data (surface tension vs. concentration curves) in open repositories (Zenodo). Cross-validate with collaborative trials via platforms like COSYNA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.